Cyanomethyl ethanethioate Cyanomethyl ethanethioate
Brand Name: Vulcanchem
CAS No.: 59463-56-8
VCID: VC2429427
InChI: InChI=1S/C4H5NOS/c1-4(6)7-3-2-5/h3H2,1H3
SMILES: CC(=O)SCC#N
Molecular Formula: C4H5NOS
Molecular Weight: 115.16 g/mol

Cyanomethyl ethanethioate

CAS No.: 59463-56-8

Cat. No.: VC2429427

Molecular Formula: C4H5NOS

Molecular Weight: 115.16 g/mol

* For research use only. Not for human or veterinary use.

Cyanomethyl ethanethioate - 59463-56-8

Specification

CAS No. 59463-56-8
Molecular Formula C4H5NOS
Molecular Weight 115.16 g/mol
IUPAC Name S-(cyanomethyl) ethanethioate
Standard InChI InChI=1S/C4H5NOS/c1-4(6)7-3-2-5/h3H2,1H3
Standard InChI Key XMDLKUYYOPPWRL-UHFFFAOYSA-N
SMILES CC(=O)SCC#N
Canonical SMILES CC(=O)SCC#N

Introduction

Physical and Chemical Properties

Cyanomethyl ethanethioate exhibits distinct physical and chemical characteristics that define its behavior in various chemical environments. Its molecular formula is C₄H₅NOS with a molecular weight of approximately 115.15 g/mol .

Physical Properties

The physical state of cyanomethyl ethanethioate is typically described as a pale yellow liquid at room temperature . The compound possesses several measurable physical properties that have been documented through research.

Table 1: Physical Properties of Cyanomethyl Ethanethioate

PropertyValueSource
Molecular Weight115.15 g/mol
Density1.2±0.1 g/cm³ at 25°C
Boiling Point198.1±23.0°C at 760 mmHg
Melting Point226-227°C
Flash Point73.6±22.6°C (another source: >110°C)
Vapor Pressure0.4±0.4 mmHg at 25°C
Index of Refraction1.488
LogP0.20

Chemical Structure and Reactivity

Cyanomethyl ethanethioate contains two primary functional groups that contribute to its chemical behavior:

  • A thioester group (ethanethioate) which is moderately reactive and can undergo hydrolysis and transesterification

  • A cyanomethyl group that contains the reactive nitrile functionality

The compound's InChI code is 1S/C4H5NOS/c1-4(6)7-3-2-5/h3H2,1H3, which represents its specific molecular structure . The presence of both the thioester and nitrile groups provides multiple sites for chemical reactions, making it versatile in organic synthesis applications.

Synthesis Methods

The synthesis of cyanomethyl ethanethioate has been documented in scientific literature through several methods. The primary approach involves the reaction of ethanethiol with acrylonitrile in the presence of a suitable catalyst.

Standard Synthetic Route

The standard synthesis typically follows these general steps:

  • Reaction of ethanethiol with acrylonitrile under controlled conditions

  • Catalysis to promote the addition reaction

  • Purification by distillation or recrystallization to obtain the final product

Several scientific studies have explored methods to optimize this synthesis, focusing on improving yield and purity through modified reaction conditions.

Literature Documentation

The synthesis of cyanomethyl ethanethioate has been documented in several scientific publications:

  • Gaumont, Wazneh, and Denis in Tetrahedron (1991) described synthetic approaches for this compound and related derivatives .

  • Delprino et al. in the Journal of Pharmaceutical Sciences (1993) discussed synthesis methods in the context of pharmaceutical applications .

  • Boehme and Dick in Archiv der Pharmazie (1961) provided early documentation of the synthesis process .

Applications in Chemical Research

Cyanomethyl ethanethioate has several applications in organic chemistry and potentially in medicinal research.

Organic Synthesis Applications

The compound serves as an important precursor and building block in organic synthesis:

  • It functions as a precursor for the synthesis of other thioester compounds

  • The compound can be used to create more complex heterocyclic structures

  • Its reactive functional groups make it valuable in various synthetic pathways

Structural Relationships with Similar Compounds

Cyanomethyl ethanethioate shares structural or functional similarities with several other compounds used in organic chemistry.

Research Findings and Scientific Literature

Scientific research on cyanomethyl ethanethioate spans several decades, with contributions from various research groups.

Key Research Publications

  • The 1991 publication by Gaumont, Wazneh, and Denis in Tetrahedron (vol. 47, no. 27, pp. 4927-4940) explored synthetic approaches and characterization methods .

  • Delprino and colleagues' 1993 paper in the Journal of Pharmaceutical Sciences (vol. 82, no. 5, pp. 506-512) investigated potential pharmaceutical applications .

  • Earlier foundational work by Boehme and Dick in 1961 (Archiv der Pharmazie und Berichte der Deutschen Pharmazeutischen Gesellschaft, vol. 294, pp. 475-478) established some of the initial understanding of this compound .

Spectroscopic Characterization

Research has employed various spectroscopic techniques to characterize cyanomethyl ethanethioate, including:

  • Nuclear Magnetic Resonance (NMR) spectroscopy

  • Infrared (IR) spectroscopy

  • Mass spectrometry

These analytical techniques have helped establish the compound's structural properties and purity parameters for research applications.

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